molecular formula C16H10Cl2F3N3O2 B213645 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-furamide

5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-furamide

Numéro de catalogue B213645
Poids moléculaire: 404.2 g/mol
Clé InChI: LDVDAYGMAOUGMI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-furamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. The compound is also known by its chemical name, CP-868,596.

Mécanisme D'action

CP-868,596 acts as a reversible inhibitor of the EGFR tyrosine kinase. It binds to the ATP-binding site of the kinase domain and prevents the phosphorylation of downstream signaling proteins, ultimately leading to the inhibition of cancer cell growth and proliferation. The compound has been shown to be highly selective for EGFR and does not inhibit other related kinases.
Biochemical and Physiological Effects:
CP-868,596 has been shown to have a potent antitumor effect in various cancer cell lines. It induces cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. The compound has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth. In addition, CP-868,596 has been shown to have anti-inflammatory effects in animal models of rheumatoid arthritis.

Avantages Et Limitations Des Expériences En Laboratoire

CP-868,596 has several advantages for use in lab experiments. It is a highly selective inhibitor of EGFR, which makes it a valuable tool for studying the role of EGFR in cancer and other diseases. The compound has also been shown to have minimal toxicity in animal studies. However, CP-868,596 has some limitations for use in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, the compound has a short half-life in the body, which can limit its effectiveness.

Orientations Futures

There are several future directions for research on CP-868,596. One area of interest is the development of more potent and selective inhibitors of EGFR. Another area of research is the investigation of CP-868,596 in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, the compound could be investigated for its potential use in other diseases besides cancer and rheumatoid arthritis. Finally, more research is needed to optimize the synthesis method of CP-868,596 to increase yield and purity.
Conclusion:
CP-868,596 is a chemical compound that has shown promise in scientific research for its potential applications in cancer and inflammatory disease treatment. The compound acts as a selective inhibitor of EGFR tyrosine kinase and has been shown to have potent antitumor and anti-inflammatory effects. While CP-868,596 has some limitations, it has several advantages for use in lab experiments. Future research on CP-868,596 could lead to the development of more effective cancer therapies and treatments for other diseases.

Méthodes De Synthèse

The synthesis of CP-868,596 involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with 4-formylphenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then reacted with 4-chloro-1H-pyrazole-1-methanol to yield CP-868,596. The synthesis method has been optimized to increase the yield and purity of the compound.

Applications De Recherche Scientifique

CP-868,596 has been extensively studied for its potential applications in cancer research. The compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It acts as a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is overexpressed in many types of cancer. CP-868,596 has also been investigated for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.

Propriétés

Nom du produit

5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-furamide

Formule moléculaire

C16H10Cl2F3N3O2

Poids moléculaire

404.2 g/mol

Nom IUPAC

5-[(4-chloropyrazol-1-yl)methyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C16H10Cl2F3N3O2/c17-9-6-22-24(7-9)8-11-2-4-14(26-11)15(25)23-10-1-3-13(18)12(5-10)16(19,20)21/h1-7H,8H2,(H,23,25)

Clé InChI

LDVDAYGMAOUGMI-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Cl)C(F)(F)F)Cl

SMILES canonique

C1=CC(=C(C=C1NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Cl)C(F)(F)F)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.